ADPRT-IN-1
Descripción
This compound belongs to the thienopyrimidine class, characterized by a fused bicyclic system combining a thiophene and pyrimidine ring. The hexahydro designation indicates partial hydrogenation of the benzothieno-pyrimidine core, reducing aromaticity and enhancing conformational flexibility. The propanoic acid moiety at position 2 introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions critical for biological activity .
Propiedades
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYIZUTYDFCUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352246 | |
| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109164-47-8 | |
| Record name | 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109164-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclocondensation of 2-Amino Thiophene Derivatives
Starting Material : 2-Amino-4,5-disubstituted thiophene-3-carbonitrile derivatives are reacted with aliphatic acids (e.g., propanoic acid) in the presence of POCl₃ as a catalyst.
Reaction Conditions :
-
Conventional Method : Reflux in a solvent-free system at 100–110°C for 2–4 hours.
-
Microwave-Assisted Synthesis : Irradiation at 300–400 W for 5–7 minutes, enhancing yield (78–90%) and reducing side products.
Mechanism : POCl₃ activates the carbonyl group of the acid, facilitating nucleophilic attack by the amino group on the thiophene ring. Cyclization yields the pyrimidin-4(3H)-one core.
Example :
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced either during cyclization or via post-synthetic modification .
Direct Incorporation During Cyclization
Method : Use of 3-chloropropanoic acid or its esters as the aliphatic acid component in the POCl₃-catalyzed reaction.
Procedure :
Post-Synthetic Alkylation
Step 1 : Synthesis of 2-mercaptobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Step 2 : Alkylation with 3-bromopropanoic acid in basic media (e.g., K₂CO₃/DMF).
Reaction :
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | POCl₃, Reflux | 70–85 | 2–4 hrs | One-step, fewer intermediates | Requires stoichiometric POCl₃ |
| Microwave-Assisted | POCl₃, MW irradiation | 82–90 | 5–7 min | Rapid, energy-efficient | Specialized equipment needed |
| Post-Synthetic | Alkylation, DMF | 65–75 | 4–6 hrs | Flexible side-chain modification | Multi-step, lower overall yield |
Structural Confirmation and Characterization
Synthesized compounds are validated via:
-
FTIR : Peaks at 1630–1660 cm⁻¹ (C=O stretch), 1210–1240 cm⁻¹ (C-S), and 2500–3300 cm⁻¹ (broad O-H/N-H).
-
¹H NMR :
-
Mass Spectrometry : Molecular ion peak at m/z 318 (M⁺) for C₁₄H₁₄N₂O₃S.
Challenges and Optimization Strategies
-
POCl₃ Handling : Moisture-sensitive; reactions require anhydrous conditions.
-
Side Reactions : Competing esterification or over-alkylation mitigated by controlled stoichiometry.
-
Purification : Recrystallization from ethanol/water mixtures improves purity.
Scalability and Industrial Relevance
Análisis De Reacciones Químicas
GI-570482 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
GI-570482 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: El compuesto se estudia por sus efectos inhibitorios sobre la ADP-ribosiltransferasa ExoS, convirtiéndolo en una herramienta valiosa para comprender la patogénesis bacteriana.
Medicina: Se está investigando su posible aplicación terapéutica, particularmente en el desarrollo de nuevos agentes antimicrobianos.
Industria: GI-570482 se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de GI-570482 implica su inhibición de la ADP-ribosiltransferasa ExoS, una enzima involucrada en la virulencia bacteriana. Al inhibir esta enzima, GI-570482 interrumpe el proceso de infección bacteriana, lo que lo convierte en un posible candidato para la terapia antimicrobiana. Los objetivos moleculares y las vías involucradas incluyen el sitio activo de la enzima y las vías de señalización asociadas que regulan la virulencia bacteriana .
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents, hydrogenation states, and functional groups, influencing solubility, stability, and bioactivity:
Notes:
- Functional Groups : Carboxylic acid (parent) vs. hydrazide () or acetamide () termini modulate acidity (pKa ~4.2 for COOH vs. ~6.5 for CONHNH₂) and membrane permeability.
Actividad Biológica
3-(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothieno-pyrimidine core. Its molecular formula is , with a molecular weight of 310.39 g/mol. The structural formula can be represented as follows:
The primary biological activity of this compound is its role as an inhibitor of ExoS ADP-ribosyltransferase , an enzyme associated with bacterial virulence. By inhibiting this enzyme, the compound disrupts the infection process in bacteria such as Pseudomonas aeruginosa, making it a potential candidate for antimicrobial therapy .
Antimicrobial Properties
Research indicates that 3-(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at concentrations ranging from 64 µg/mL to 128 µg/mL .
Case Studies
- Study on Bacterial Pathogenesis : A study highlighted the compound's effectiveness in inhibiting ExoS ADP-ribosyltransferase activity. The inhibition led to reduced virulence in bacterial strains tested in vitro .
- Antifungal Activity : Another investigation reported that derivatives of similar compounds showed promising antifungal activity against Candida albicans, suggesting a broader spectrum of biological activity for related structures .
Comparative Analysis with Similar Compounds
The biological activity of 3-(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can be compared with other compounds having similar structures:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(4-Oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)-propionic acid | High | Moderate antimicrobial |
| 3-(4-Oxo-3H-benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | Moderate | Low antimicrobial |
This table illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid, and what critical reaction parameters must be optimized?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation of substituted benzothiophene derivatives with pyrimidine precursors under reflux conditions (e.g., in ethanol or dichloromethane) .
- Sulfanyl acetylation to introduce the propanoic acid moiety, requiring precise stoichiometric control of thiol-containing reagents .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Critical Parameters:
- Temperature control during cyclocondensation (60–80°C) to avoid side-product formation.
- Solvent selection (e.g., DMF for acetylations, ethanol for cyclizations) to enhance yield .
Q. How is the structural identity of this compound validated, and what analytical techniques are essential for characterization?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzothieno-pyrimidine core and propanoic acid sidechain. Key signals include δ 2.5–3.0 ppm (methylene protons) and δ 170–175 ppm (carbonyl carbons) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 377.4 g/mol) .
- X-ray Crystallography: Resolves bond lengths (e.g., C-S bond: 1.78 Å) and dihedral angles in the fused ring system .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
Answer:
- Standardized Protocols: Use consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) to isolate contributing factors .
- Orthogonal Validation: Confirm results via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Prodrug Design: Esterify the propanoic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation: Use PEGylated liposomes to improve aqueous solubility and reduce renal clearance .
- pH Adjustment: Formulate as a sodium salt for intravenous administration (pH 7.4 buffer) .
Q. How can mechanistic studies elucidate its interaction with molecular targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with kinase domains, identifying key residues (e.g., Lys721 in EGFR) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
- Site-Directed Mutagenesis: Validate predicted interaction sites by mutating residues (e.g., Thr766→Ala in EGFR) and re-assaying activity .
Q. What computational methods support the design of derivatives with improved potency?
Answer:
- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ) with bioactivity to guide substituent selection .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
- Free Energy Perturbation (FEP): Simulate ΔΔG for proposed derivatives to prioritize synthetic efforts .
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
Answer:
- Dynamic NMR Studies: Analyze temperature-dependent spectra to detect conformational flexibility (e.g., ring puckering in solution) .
- Molecular Dynamics Simulations: Compare simulated solution structures with crystallographic data to identify stable conformers .
- Small-Angle X-ray Scattering (SAXS): Validate solution-phase topology in near-physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
